6-amino-5-chloro-3,4-dihydropyrimidin-4-one
Overview
Description
6-amino-5-chloro-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which include 6-amino-5-chloro-1,4-dihydropyrimidin-4-one, have a wide range of pharmacological activities .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, influencing a wide range of downstream effects .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .
Biochemical Analysis
Biochemical Properties
6-Amino-5-chloro-1,4-dihydropyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with dihydropyrimidinase, an enzyme involved in the catabolism of pyrimidine bases . This interaction can affect the enzyme’s activity, leading to alterations in the metabolic pathways of pyrimidines. Additionally, 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one can bind to certain proteins, potentially modulating their function and stability.
Cellular Effects
The effects of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, reducing cell viability and proliferation . It can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell function and survival.
Molecular Mechanism
At the molecular level, 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
6-Amino-5-chloro-1,4-dihydropyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidinase, influencing the catabolism of pyrimidine bases . This interaction can affect the levels of various metabolites and alter metabolic flux. Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.
Transport and Distribution
The transport and distribution of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one is influenced by various factors, including targeting signals and post-translational modifications. It has been observed to localize in specific organelles, such as the nucleus and mitochondria, where it can exert its biochemical effects . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with ammonia under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 5-chloro-2,4-dihydroxypyrimidine in a suitable solvent, such as ethanol.
- Add ammonia to the solution and heat the mixture to reflux.
- After the reaction is complete, cool the mixture and isolate the product by filtration or crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-amino-5-chloro-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of amino or thiol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
6-amino-5-chloro-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Comparison with Similar Compounds
5,6-diamino-4-pyrimidinol: This compound has similar structural features but lacks the chlorine atom at the 5-position.
6-aminopyrimidin-4-ol: This compound is structurally related but differs in the substitution pattern on the pyrimidine ring.
Uniqueness: 6-amino-5-chloro-3,4-dihydropyrimidin-4-one is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of diverse pharmacologically active compounds .
Properties
IUPAC Name |
4-amino-5-chloro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNLBMDWBPRCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310400-36-3 | |
Record name | 6-amino-5-chloro-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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